molecular formula C13H17NO4S B5455534 5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide

5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide

Cat. No.: B5455534
M. Wt: 283.35 g/mol
InChI Key: OBIAZDVKLCKEBV-QWRGUYRKSA-N
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Description

5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from other thiophene derivatives is its specific substitution pattern, which may confer unique biological activities and chemical properties .

Properties

IUPAC Name

5-acetyl-N-[(3S,4R)-4-ethoxyoxolan-3-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-18-11-6-17-5-10(11)14-13(16)9-4-12(8(2)15)19-7-9/h4,7,10-11H,3,5-6H2,1-2H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIAZDVKLCKEBV-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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